3-Methyl-1-(2-methoxyethyl)thiobenzene
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Overview
Description
3-Methyl-1-(2-methoxyethyl)thiobenzene is an organic compound with the molecular formula C10H14OS. It is a sulfur-containing aromatic compound, characterized by the presence of a thiobenzene ring substituted with a methyl group and a 2-methoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methoxyethyl)thiobenzene typically involves the alkylation of thiobenzene derivatives. One common method is the Friedel-Crafts alkylation, where thiobenzene is reacted with 3-methyl-1-(2-methoxyethyl)chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-methoxyethyl)thiobenzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiobenzene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
3-Methyl-1-(2-methoxyethyl)thiobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-methoxyethyl)thiobenzene involves its interaction with various molecular targets and pathways. The sulfur atom in the thiobenzene ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of the methyl and 2-methoxyethyl groups can also affect the compound’s electronic properties and steric interactions .
Comparison with Similar Compounds
Similar Compounds
Thiobenzene: The parent compound without the methyl and 2-methoxyethyl substitutions.
Methylthiobenzene: Thiobenzene with a single methyl substitution.
Methoxyethylthiobenzene: Thiobenzene with a single 2-methoxyethyl substitution.
Uniqueness
3-Methyl-1-(2-methoxyethyl)thiobenzene is unique due to the combination of both methyl and 2-methoxyethyl groups on the thiobenzene ring. This dual substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various chemical and industrial applications .
Properties
IUPAC Name |
1-(2-methoxyethylsulfanyl)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-9-4-3-5-10(8-9)12-7-6-11-2/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVYICIQCMCJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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